NN-DNJ - 81117-35-3

NN-DNJ

Catalog Number: EVT-242998
CAS Number: 81117-35-3
Molecular Formula: C15H31NO4
Molecular Weight: 289.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Nonyl-deoxynojirimycin (NN-DNJ) is an imino sugar derivative classified as an α-glucosidase inhibitor. [, , , , , , , , , , , ] It acts as a glucose analog, competitively inhibiting α-glucosidases, enzymes responsible for cleaving terminal glucose residues from glycoproteins. [, , , , ] NN-DNJ exhibits a higher lipophilicity compared to its parent compound, deoxynojirimycin (DNJ). [] In scientific research, NN-DNJ serves as a valuable tool for studying:

  • Glycoprotein processing: By inhibiting α-glucosidases, NN-DNJ disrupts the normal processing of N-linked glycans on glycoproteins, leading to altered folding, trafficking, and function. [, , , , , , ]
  • Viral replication: NN-DNJ demonstrates antiviral activity against various enveloped viruses, including flaviviruses (e.g., dengue virus, Japanese encephalitis virus), hepatitis B virus, and influenza A viruses. [, , , , , , , , , ]
  • Lysosomal storage disorders: NN-DNJ acts as a pharmacological chaperone for mutant forms of the enzyme β-glucocerebrosidase, which is deficient in Gaucher disease. [, , , , , , ]
Molecular Structure Analysis

NN-DNJ shares a structural similarity to glucose, with the key difference being the replacement of the oxygen atom in the pyranose ring of glucose with a nitrogen atom. [, , , ] This substitution is crucial for its inhibitory activity against α-glucosidases. [, , , ] Additionally, NN-DNJ possesses a nine-carbon alkyl chain attached to the nitrogen atom, contributing to its increased lipophilicity compared to DNJ. []

Mechanism of Action

5.1. α-Glucosidase Inhibition:NN-DNJ exerts its primary effect by competitively inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER). [, , , , , , , ] This inhibition disrupts the trimming of glucose residues from N-linked glycans during glycoprotein folding and processing. [, , , , , , , ]

5.2. Antiviral Activity:The antiviral activity of NN-DNJ is attributed to its interference with the glycosylation of viral envelope proteins, leading to their misfolding, retention in the ER, and ultimately, reduced viral production. [, , , , , , , , , ] For instance, NN-DNJ affects the glycosylation and secretion of flavivirus glycoproteins E and NS1. [] In the case of influenza A viruses, NN-DNJ alters the glycosylation of hemagglutinin (HA), affecting its cell surface expression and potentially impacting viral entry. [] NN-DNJ's antiviral effect might also involve mechanisms beyond glycosylation inhibition, such as interfering with viral RNA encapsidation. []

5.3. Pharmacological Chaperone Activity:In Gaucher disease, NN-DNJ acts as a pharmacological chaperone by stabilizing the mutant forms of β-glucocerebrosidase, promoting their proper folding and trafficking to lysosomes, where the enzyme normally functions. [, , , , , , ] This chaperone activity helps increase the enzyme's activity and ameliorate the disease phenotype. [, , , , , , ]

Applications

7.1. Antiviral Research:* Investigating the role of N-linked glycosylation in the life cycle of various enveloped viruses. [, , , , , , , , , ] * Developing potential antiviral therapies against flaviviruses, hepatitis B virus, and influenza A viruses. [, , , , , , , , , ]

7.2. Glycobiology Research:* Studying the impact of α-glucosidase inhibition on glycoprotein folding, trafficking, and function in various cellular processes. [, , , , , , ]* Investigating the structure-function relationship of α-glucosidases and their role in N-linked glycosylation pathways. [, , , , , , ]

7.3. Lysosomal Storage Disorder Research:* Elucidating the molecular mechanisms underlying Gaucher disease and the role of β-glucocerebrosidase deficiency. [, , , , , , ] * Developing and evaluating pharmacological chaperone therapies for Gaucher disease and potentially other lysosomal storage disorders. [, , , , , , ]

Future Directions
  • Optimizing NN-DNJ Derivatives: Synthesizing and evaluating novel NN-DNJ derivatives with enhanced potency, selectivity, and pharmacological properties for improved therapeutic potential. [, ]
  • Exploring Combination Therapies: Investigating the efficacy of NN-DNJ in combination with other antiviral or pharmacological chaperone agents for synergistic therapeutic effects. [, ]

N-butyl-deoxynojirimycin (NB-DNJ)

  • Compound Description: N-butyl-deoxynojirimycin (NB-DNJ), also known as miglitol or Zavesca, is an iminosugar drug. Like NN-DNJ, it acts as an α-glucosidase inhibitor, particularly targeting α-glucosidase I and II in the endoplasmic reticulum. It is used as a pharmacological chaperone for Gaucher disease by stabilizing the mutant form of acid β-glucosidase and facilitating its proper trafficking to lysosomes. NB-DNJ also exhibits antiviral activity against various enveloped viruses, including hepatitis B virus (HBV) and bovine viral diarrhea virus (BVDV), by interfering with viral glycoprotein processing and reducing viral secretion. [, , , , , , , ]

N-nonyl-deoxygalactojirimycin (NN-DGJ)

  • Relevance: While NN-DGJ shares a similar alkyl chain length with NN-DNJ (both possess a nine-carbon chain), it differs in the sugar moiety. The distinct sugar component in NN-DGJ is responsible for its lack of α-glucosidase inhibition, highlighting the importance of this structural feature for the activity of NN-DNJ. Despite these differences, NN-DGJ retains antiviral activity against HBV, suggesting that its mechanism of action may involve targets beyond α-glucosidase inhibition. [] This finding suggests that the antiviral activity of these iminosugars might not solely rely on α-glucosidase inhibition, implying the existence of alternative mechanisms.

Isofagomine (IFG)

  • Compound Description: Isofagomine (IFG) is an iminosugar that acts as a potent and selective inhibitor of acid β-glucosidase (GCase). Like NN-DNJ, it can act as a pharmacological chaperone for Gaucher disease by stabilizing mutant forms of GCase, increasing its cellular levels, and enhancing its activity. [, , , ]

OSL-95II

  • Compound Description: OSL-95II is a DNJ derivative with a hydroxylated cyclohexyl side chain. It displays antiviral efficacy against Flaviviridae family members, including bovine viral diarrhea virus, dengue virus, and West Nile virus. Importantly, OSL-95II exhibits significantly less toxicity compared to NNDNJ while maintaining comparable antiviral activity. []
  • Relevance: OSL-95II exemplifies a successful modification of the NN-DNJ scaffold to enhance its therapeutic potential. By incorporating a hydroxylated cyclohexyl side chain, OSL-95II retains antiviral efficacy against flaviviruses while significantly reducing toxicity, a crucial factor for drug development. This highlights the possibility of optimizing iminosugars like NN-DNJ for improved safety and effectiveness. []

PBDNJ0801, PBDNJ0803, and PBDNJ0804

  • Compound Description: These compounds represent a family of novel imino sugar derivatives designed based on the observation that oxygenated side chains can improve the profile of iminosugar-based antiviral agents. They demonstrate potent inhibitory effects against DENV infection in vitro, exhibiting submicromolar EC50 values and high selectivity indices (>800). These features position them as potential candidates for developing antiviral therapeutics against DENV infections. []
  • Relevance: These PBDNJ compounds, alongside OSL-95II, highlight the potential of modifying the NN-DNJ scaffold to create derivatives with enhanced antiviral activity and reduced toxicity. [] They showcase the potential of structure-activity relationship studies in optimizing iminosugars for specific antiviral applications, particularly against flaviviruses.
  • Compound Description: This series of six bicyclic nojirimycin (NJ) analogues, characterized by a sp2 iminosugar structure, are potent and selective inhibitors of lysosomal β-glucosidase (β-Glu). Some of them demonstrate chaperone activity in GD fibroblasts, enhancing enzyme activity in cells with various acid β-Glu mutations (N188S, G202R, F213I, and N370S). []
  • Relevance: These bicyclic NJ analogues offer a structurally distinct class of compounds compared to NN-DNJ but share its ability to enhance mutant β-Glu activity in Gaucher disease. [] The fact that these compounds show a stronger chaperone effect than NN-DNJ suggests that they might be more effective in increasing enzyme levels, highlighting their potential as therapeutic agents for GD. They offer valuable insights into the structural features necessary for pharmacological chaperone activity and provide alternative scaffolds for developing novel therapeutics for GD.

Amantadine

  • Relevance: While amantadine's mechanism of action differs from NN-DNJ, its ability to inhibit HCV p7, similar to NN-DNJ, highlights this viral protein as a potential target for antiviral therapy. [] The genotype-dependent activity of amantadine against HCV emphasizes the need to consider viral diversity when developing broad-spectrum antiviral agents.

Hexamethylene amiloride (HMA)

  • Compound Description: Hexamethylene amiloride (HMA) is an inhibitor of sodium/proton exchangers and has shown potent inhibitory effects against the p7 protein of HCV. []
  • Relevance: Like NN-DNJ, HMA targets HCV p7 but through a different mechanism. This suggests that targeting p7 can be achieved through multiple strategies and further supports the development of p7 inhibitors as potential HCV therapeutics. []
Introduction to Iminosugar-Based Therapeutics

Iminosugars represent a distinctive class of carbohydrate mimetics characterized by the substitution of the endocyclic oxygen atom in monosaccharides with a nitrogen atom. This structural modification confers unique electronic properties and binding affinities for enzymes involved in carbohydrate processing, notably glycosidases and glycosyltransferases. The compound (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol (molecular formula: C₁₅H₃₁NO₄; molecular weight: 289.41 g/mol) emerges as a structurally optimized derivative within this pharmacophore family. Its design leverages the core scaffold of deoxynojirimycin (DNJ), augmented with a lipophilic nonyl side chain, to enhance target specificity and cellular bioavailability [1] [10].

Classification of the Compound Within the Iminosugar Pharmacophore Family

This compound belongs to the N-alkylated piperidine subclass of iminosugars, distinguished by a saturated piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2. The absolute stereochemistry (2R,3R,4R,5S) mirrors that of natural D-glucose, enabling it to mimic the transition state of glucopyranosides during enzymatic hydrolysis. Unlike natural iminosugars (e.g., deoxynojirimycin), which typically feature short-chain substitutions, this derivative incorporates a C9 linear alkyl chain (nonyl) at the piperidine nitrogen [1] [3]. Key characteristics include:

  • Chemical Taxonomy: Classified under the "piperidines" in the Chemical Ontology (Classyfire), with direct parentage as a hydroxypiperidine [1].
  • Target Specificity: Primarily inhibits lysosomal acid glucosylceramidase (GBA1) and endoplasmic reticulum α-glucosidases I/II, with secondary activity against ceramide glucosyltransferase [1] [10].
  • Physicochemical Properties: The nonyl chain significantly increases lipophilicity (logP ≈ 1.3–1.04) compared to DNJ (logP ≈ -2.5), enhancing membrane permeability and tissue distribution [1] [3].

Table 1: Classification and Comparative Properties of Key Iminosugars

CompoundCore StructureN-SubstituentPrimary TargetsMolecular Weight (g/mol)
Deoxynojirimycin (DNJ)PiperidineHα-Glucosidases, α-amylase163.16
N-butyl-DNJ (Miglustat)PiperidineButyl (C4)Glucosylceramide synthase, α-glucosidases219.28
1-Nonyl-DNJ (This Compound)PiperidineNonyl (C9)GBA1, α-glucosidases I/II, ceramide glucosyltransferase289.41
MigalastatPiperidineHydroxyethylα-Galactosidase A179.18

Historical Context of Deoxynojirimycin Derivatives in Glycosidase Inhibition

The development of this compound is rooted in the seminal discovery of nojirimycin (1966) and deoxynojirimycin (DNJ, 1967) as potent glycosidase inhibitors. Early research revealed that DNJ's inhibition of intestinal α-glucosidases could modulate blood glucose, leading to the FDA-approved drug miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes. Concurrently, N-alkylation of DNJ emerged as a strategy to enhance selectivity for glycolipid-modifying enzymes:

  • N-butyl-DNJ (Miglustat): Approved for Gaucher disease (2003), it inhibits glucosylceramide synthase, reducing glycosphingolipid accumulation. However, its short alkyl chain limits potency against viral α-glucosidases and necessitates high doses (EC₉₀ ~ millimolar range) [3] [10].
  • Evolution to Long-Chain Derivatives: By the 1990s, studies demonstrated that extending the N-alkyl chain to C9–C10 atoms (e.g., nonyl or decyl) markedly increased activity against endoplasmic reticulum α-glucosidases I/II—critical for viral glycoprotein processing. For instance, N-nonyl-DNJ exhibited >100-fold higher potency against hepatitis B/C viruses than N-butyl-DNJ [3] [6].
  • Mechanistic Shift: While DNJ analogs inhibit host glycosidases, the nonyl derivative’s elongated chain enables insertion into lipid bilayers, facilitating access to intracellular enzymes like glucosylceramidase and promoting antiviral effects through host-directed mechanisms [2] [10].

Table 2: Key Milestones in DNJ Derivative Development

YearDevelopmentSignificance
1966Isolation of nojirimycin (Streptomyces spp.)First natural iminosugar identified; modest glycosidase inhibition
1967Synthesis of DNJFoundation for N-alkylated derivatives
1996Antiviral activity of N-nonyl-DNJ (HCV/HBV)Proof of concept for long-chain derivatives against enveloped viruses
2003FDA approval of Miglustat (N-butyl-DNJ)Validation of N-alkyl DNJ for lysosomal storage disorders
2013Optimization of N-alkyl chain length (C9–C10)Establishment of nonyl/decyl chains for enhanced α-glucosidase I inhibition

Structural Uniqueness of the Nonyl Side Chain and Its Pharmacological Implications

The nonyl (C9) chain in this compound is a critical determinant of its pharmacological profile, conferring advantages over shorter-chain analogs:

  • Enhanced Enzyme Inhibition: The hydrophobic nonyl group binds to a transiently exposed lipophilic pocket in the active site of α-glucosidases I/II during substrate processing. Docking studies (e.g., using Chaetomium thermophilum glucosidase II) confirm salt bridges between the protonated piperidine nitrogen and Asp633, while the nonyl chain occupies a hydrophobic cleft lined by Trp517 and Leu402. This dual interaction results in sub-micromolar inhibition constants (Ki) [2] [3].
  • Improved Cellular Pharmacokinetics: Increased logP enhances passive diffusion across cell membranes, allowing accumulation in the endoplasmic reticulum and lysosomes. This contrasts with unmodified DNJ, which relies on transporters for cellular uptake [3] [6].
  • Selectivity Modulation: Chain lengths >C8 (e.g., nonyl, decyl) favor inhibition of α-glucosidase I over intestinal disaccharidases (e.g., sucrase, maltase). This reduces off-target gastrointestinal effects—a limitation of miglitol and miglustat [3] [6].
  • Role in Multivalent Presentations: The nonyl terminus serves as an anchor for conjugating DNJ to adamantane, cyclodextrin, or other scaffolds, generating multivalent inhibitors with nM affinity for mannosidases and glucocerebrosidases [6].

Table 3: Impact of Alkyl Chain Length on Biological Activity of DNJ Derivatives

Alkyl Chain Lengthα-Glucosidase I Inhibition (IC₅₀)Antiviral EC₉₀ (HCV/HBV)Selectivity Over Intestinal α-Glucosidases
Butyl (C4)~100 µM>100 µMLow (inhibits sucrase/maltase)
Hexyl (C6)~10 µM50–100 µMModerate
Nonyl (C9)0.2–1.0 µM1.0–5.0 µMHigh (no significant inhibition)
Decyl (C10)~0.5 µM2.0–10 µMHigh

The compound’s stereochemistry further refines its activity: The (2R,3R,4R,5S) configuration positions hydroxyl groups to form optimal hydrogen bonds with catalytic residues (e.g., Arg617, Asp443 in glucosidase II), while the nonyl chain extends away from the catalytic center into a hydrophobic region. This spatial arrangement is absent in shorter-chain analogs like N-butyl-DNJ [2] [3].

Concluding Remarks

(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol exemplifies the strategic optimization of iminosugar therapeutics through targeted N-alkylation. Its design overcomes limitations of early-generation DNJ derivatives by leveraging a C9 alkyl chain to achieve potent, selective inhibition of intracellular glycosidases—particularly those involved in viral replication and glycosphingolipid metabolism. Future directions include structural hybridization with adamantane or carbohydrate scaffolds to further enhance selectivity for enzymes like β-glucocerebrosidase, potentially expanding applications to neurodegenerative disorders [6] [10].

Properties

CAS Number

81117-35-3

Product Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Molecular Formula

C15H31NO4

Molecular Weight

289.41 g/mol

InChI

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1

InChI Key

FTSCEGKYKXESFF-LXTVHRRPSA-N

SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O

Synonyms

N-n-nonyl-deoxy-nojirimycin
N-n-nonyl-deoxynojirimycin
N-nonyl-1-deoxynojirimycin
N-nonyldeoxynojirimycin
NN-DNJ

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.